Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate
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Overview
Description
Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic addition of organometallic reagents to biquinoline derivatives, followed by carboxylation and subsequent sodium salt formation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using eco-efficient and cost-effective reagents. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles such as solvent recycling and energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoline moiety to a quinoline derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can act as a redox agent, disrupting cellular processes in pathogens . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate its full mechanism of action .
Comparison with Similar Compounds
Quinoline: A basic heterocyclic aromatic organic compound with a similar structure but lacking the biquinoline linkage.
1,4-Dihydroquinoline: A hydrogenated derivative of quinoline with similar chemical properties.
2,2’-Biquinoline: A related compound with two quinoline units linked at the 2-position, differing in its reactivity and applications.
Uniqueness: Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate is unique due to its dual quinoline structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12N2Na2O4 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
disodium;2-(4-carboxylato-1,4-dihydroquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H14N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10,13,21H,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI Key |
PNCUBHNJVJSFBD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=C(N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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